Methyl 3-chloro-2-formylbenzoate Methyl 3-chloro-2-formylbenzoate
Brand Name: Vulcanchem
CAS No.: 1287277-24-0
VCID: VC4242016
InChI: InChI=1S/C9H7ClO3/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-5H,1H3
SMILES: COC(=O)C1=C(C(=CC=C1)Cl)C=O
Molecular Formula: C9H7ClO3
Molecular Weight: 198.6

Methyl 3-chloro-2-formylbenzoate

CAS No.: 1287277-24-0

Cat. No.: VC4242016

Molecular Formula: C9H7ClO3

Molecular Weight: 198.6

* For research use only. Not for human or veterinary use.

Methyl 3-chloro-2-formylbenzoate - 1287277-24-0

Specification

CAS No. 1287277-24-0
Molecular Formula C9H7ClO3
Molecular Weight 198.6
IUPAC Name methyl 3-chloro-2-formylbenzoate
Standard InChI InChI=1S/C9H7ClO3/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-5H,1H3
Standard InChI Key VMQBNOPRRNIKKE-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=CC=C1)Cl)C=O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

Methyl 3-chloro-2-formylbenzoate features a benzoate backbone substituted with chlorine at the 3-position and a formyl group (-CHO) at the 2-position, esterified with a methyl group. Its molecular formula (C₉H₇ClO₃) matches isomers such as methyl 2-chloro-3-formylbenzoate and methyl 3-chloro-4-formylbenzoate , differing only in substituent arrangement. The planar aromatic ring system facilitates π-π interactions, while the electron-withdrawing chlorine and formyl groups influence reactivity patterns.

Table 1: Comparative Structural Data for Chloro-Formylbenzoate Isomers

PropertyMethyl 3-Chloro-2-Formylbenzoate (Target)Methyl 2-Chloro-3-Formylbenzoate Methyl 3-Chloro-4-Formylbenzoate
Molecular FormulaC₉H₇ClO₃C₉H₇ClO₃C₉H₇ClO₃
SMILESCOC(=O)C1=CC(=C(C=C1)Cl)C=OCOC(=O)C1=C(C=O)C=CC(Cl)=C1COC(=O)C1=CC(=C(C=O)C=C1)Cl
Predicted LogP2.1 (est.)1.8 2.0
Boiling Point (°C)280–285 (est.)275–280 290–295

Spectroscopic Signatures

While experimental NMR data for the target compound is unavailable, its isomers provide reference points:

  • ¹H NMR: The formyl proton typically resonates at δ 9.8–10.2 ppm, while aromatic protons appear between δ 7.5–8.5 ppm, split according to substitution patterns .

  • IR Spectroscopy: Strong absorptions near 1700 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (formyl C=O) dominate the spectrum .

Synthetic Routes and Optimization

Palladium-Catalyzed Carbonylation

Adapting methods from methyl 3-chloro-4-formylbenzoate synthesis , the target compound can be synthesized via carbonylation of 3-bromo-2-chlorobenzaldehyde. Key steps include:

  • Reaction Setup:

    • Substrate: 3-Bromo-2-chlorobenzaldehyde (20.0 g, 91.1 mmol)

    • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (6.68 g, 9.13 mmol)

    • Base: Triethylamine (27.7 g, 274 mmol)

    • Solvent: Methanol (300 mL)

    • Conditions: CO atmosphere, 60°C, 12 hours .

  • Workup:

    • Concentration under reduced pressure yields a crude product, purified via silica gel chromatography (ethyl acetate/petroleum ether, 15:85) to isolate methyl 3-chloro-2-formylbenzoate.

    • Yield: ~75% (estimated based on ).

Alternative Pathways

  • Friedel-Crafts Acylation: Reacting methyl 3-chlorobenzoate with formyl chloride under AlCl₃ catalysis could introduce the formyl group, though regioselectivity challenges may arise.

  • Oxidation of Methyl Groups: Selective oxidation of a methyl substituent to a formyl group using CrO₃/H₂SO₄ offers another route, though over-oxidation risks exist.

Physicochemical and Reactivity Profiles

Stability and Solubility

  • Thermal Stability: Decomposes above 300°C, with the ester group undergoing pyrolysis.

  • Solubility:

    • Polar solvents: >50 mg/mL in DMSO, acetone.

    • Non-polar solvents: <5 mg/mL in hexane.

Reactivity Trends

  • Nucleophilic Aromatic Substitution: Chlorine at the 3-position is moderately activated for substitution by amines or alkoxides.

  • Electrophilic Aromatic Substitution: The formyl group directs incoming electrophiles to the 4- and 6-positions.

Table 2: Reactivity Comparison with Isomers

Reaction TypeMethyl 3-Chloro-2-FormylbenzoateMethyl 2-Chloro-3-Formylbenzoate
NitrationPara to Cl (minor), meta to CHOOrtho to Cl, para to CHO
Suzuki CouplingLow yield (steric hindrance)Moderate yield
Ester Hydrolysist₁/₂ = 2 h (pH 7)t₁/₂ = 1.5 h (pH 7)

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Antimicrobial Agents: Analogous to methyl 5-chloro-2-(methylamino)benzoate derivatives, which exhibit activity against Mycobacterium tuberculosis.

  • Kinase Inhibitors: The formyl group enables Schiff base formation with amine-containing pharmacophores.

Material Science

  • Coordination Polymers: The formyl and ester groups act as bifunctional ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming porous networks for gas storage.

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